2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.12632271 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research involving compounds with structural similarities, such as "2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate", has focused on understanding their molecular structure through various analytical techniques. Studies have utilized Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction, and density functional theory (DFT) calculations to elucidate vibrational wavenumbers, molecular geometry, hyperpolarizability, and energy analyses (HOMO-LUMO) of these molecules. These investigations provide insights into the stability, charge transfer, and electronic properties of such compounds, which are crucial for applications in materials science and molecular engineering (Chidan Kumar et al., 2014).
Synthetic Applications and Reactions
Another area of interest is the synthesis and reactions of nitrobenzoate derivatives, as these processes lay the groundwork for creating a wide array of specialized molecules. For instance, the preparation of benzoylnitrile oxide from dimethylphenacylsulfonium bromide and its subsequent reactions to form various cycloadducts demonstrate the versatility of similar compounds in synthetic organic chemistry. These reactions are fundamental in developing new pharmaceuticals, agrochemicals, and materials (Otsuji et al., 1971).
Advanced Materials and Sensing Applications
Research on related compounds has also extended to the development of advanced materials with specific functional properties, such as luminescence sensing. For example, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have shown potential as fluorescence sensors for benzaldehyde-based derivatives. Such frameworks can be engineered for high sensitivity and selectivity towards specific substances, making them valuable in environmental monitoring, diagnostics, and biochemical assays (Shi et al., 2015).
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-15-8-9-19(14-16(15)2)21(25)22(17-6-4-3-5-7-17)29-23(26)18-10-12-20(13-11-18)24(27)28/h3-14,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWVMYCUSMHGHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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